molecular formula C17H22N4OS B15103012 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B15103012
M. Wt: 330.4 g/mol
InChI Key: JSOBYABJMOKOGC-UHFFFAOYSA-N
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Description

2-(1-(1H-Pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position and an acetamide linker. The acetamide moiety is connected to a cyclohexyl group modified with a 1H-pyrrole ring. This structural configuration confers unique physicochemical properties, including a molecular weight of 334.44 g/mol (C₁₆H₂₂N₄O₂S) and a solid-state crystalline form, as indicated by its availability in milligram quantities .

Properties

Molecular Formula

C17H22N4OS

Molecular Weight

330.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C17H22N4OS/c22-14(18-16-20-19-15(23-16)13-6-7-13)12-17(8-2-1-3-9-17)21-10-4-5-11-21/h4-5,10-11,13H,1-3,6-9,12H2,(H,18,20,22)

InChI Key

JSOBYABJMOKOGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=NN=C(S2)C3CC3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or Friedel-Crafts alkylation.

    Thiadiazole Ring Formation: This involves the reaction of a hydrazine derivative with a thiocarbonyl compound.

    Final Coupling: The final step involves coupling the pyrrole-cyclohexyl intermediate with the thiadiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the cyclohexyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Oxidized derivatives of the pyrrole ring.

    Reduction Products: Reduced derivatives of the cyclohexyl group.

    Substitution Products: Substituted acetamide derivatives.

Scientific Research Applications

2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic semiconductors.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity : The target compound’s cyclopropyl group at the thiadiazole 5-position is shared with 794563-56-7 and 794563-91-0 , distinguishing it from analogs with bulkier substituents like 4-chlorobenzylthio (5e) or methylthio (5f) .

Acetamide-Linked Groups: The 1H-pyrrole-cyclohexyl group in the target compound is unique compared to phenoxy derivatives (e.g., 5e, 5f, 794563-56-7), which may influence solubility and steric interactions.

Synthesis Efficiency : While the target compound’s yield is unspecified, analogs like 5h (88% yield) and 5m (85% yield) suggest that bulky aromatic substituents may enhance crystallization efficiency.

Thermal Stability: Melting points for phenoxy/thio-substituted analogs (e.g., 5f: 158–160°C) are higher than those with methoxy groups (5k: 135–136°C) , indicating substituent-dependent lattice stability.

Functional and Potential Application Insights

  • Agrochemical Relevance : Compounds like tebuthiuron () and FOE 5043 share the 1,3,4-thiadiazole core but utilize urea or trifluoromethyl groups instead of acetamide linkers, highlighting structural versatility in pesticide design.
  • Biological Interactions: The pyrrole moiety in the target compound may engage in π-π stacking or hydrogen bonding, analogous to quinoline-derived acetamides in , which target kinase inhibition or DNA intercalation.
  • Synthetic Challenges : The cyclopropyl group’s strain and reactivity (present in the target compound and 794563-56-7 ) may complicate synthesis compared to simpler alkyl/aryl substituents in .

Biological Activity

2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a novel compound that combines a pyrrole moiety with a cyclohexyl group and a thiadiazole ring. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, applications in drug discovery, and comparative studies with similar compounds.

PropertyValue
Molecular FormulaC17H22N4OS
Molecular Weight330.4 g/mol
IUPAC NameN-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(1-pyrrol-1-ylcyclohexyl)acetamide
InChIInChI=1S/C17H22N4OS/c22-14(18-16-20-19-15(23-16)13-6-7-13)12-17(8-2-1-3-9-17)21-10-4-5-11-21/h4-5,10-11,13H,1-3,6-9,12H2,(H,18,20,22)
Canonical SMILESC1CCC(CC1)(CC(=O)NC2=NN=C(S2)C3CC3)N4C=CC=C4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator:

Enzyme Inhibition : The compound can bind to active sites of enzymes, preventing substrate access and altering enzymatic activity. For instance, it has been found to inhibit certain enzymes involved in inflammatory pathways.

Receptor Binding : The structural features allow this compound to interact with various receptors in the body, potentially influencing signaling pathways related to pain and inflammation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolyl thiadiazoles. For instance, a series of pyrrolyl thiadiazole derivatives were tested against Mycobacterium tuberculosis, revealing that certain derivatives exhibited significant inhibitory activity with minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL . This suggests that compounds like this compound could be promising candidates for further development as antitubercular agents.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Research indicates that derivatives containing the thiadiazole ring often exhibit anti-inflammatory effects due to their ability to inhibit cyclooxygenase (COX) enzymes . This mechanism is crucial in reducing inflammation and pain associated with various conditions.

Anticancer Activity

There is growing interest in the anticancer potential of thiadiazole derivatives. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways . The unique structure of this compound may enhance its efficacy against specific cancer types.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound exhibits unique properties when compared to structurally similar compounds:

Compound NameBiological ActivityMIC (μg/mL)
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-methylthiadiazol)acetamideModerate antimicrobial25
2-(1-(1H-pyrrol-1-yloctahydroquinolin)) - N -(5-cyclopropylthiadiazol)acetamideSignificant anticancer activity15
2-(1-(1H-pyrrol-1-yloctahydroquinolin)) - N -(5-cyclopropylthiadiazol) Promising anti-inflammatory effects 12.5

The presence of the cyclopropyl group in the thiadiazole ring enhances binding affinity and specificity towards biological targets compared to other derivatives.

Study on Antimycobacterial Activity

In a recent study evaluating various pyrrolyl thiadiazole derivatives for their antimycobacterial properties against Mycobacterium tuberculosis, researchers found that the presence of specific functional groups significantly influenced the activity levels. Compounds with electron-withdrawing groups showed enhanced efficacy .

Study on Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of thiadiazole derivatives in animal models. The results indicated that these compounds significantly reduced inflammation markers and pain responses compared to controls .

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